Product packaging for (3-Aminophenyl)(thiophen-2-yl)methanol(Cat. No.:CAS No. 915882-17-6)

(3-Aminophenyl)(thiophen-2-yl)methanol

Cat. No.: B1290709
CAS No.: 915882-17-6
M. Wt: 205.28 g/mol
InChI Key: PCULMMADXLYFKA-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(thiophen-2-yl)methanol is a multifunctional chemical scaffold of high interest in medicinal and materials chemistry. This compound features a benzyl alcohol core substituted with both an electron-donating amino group and a thiophene ring, a privileged structure in drug design. The presence of these distinct functional groups makes it a valuable precursor for synthesizing diverse heterocyclic systems. Thiophene-containing compounds are extensively researched for their broad pharmacological activities. Structurally related benzothiazole and benzothiophene analogs demonstrate significant anticancer properties, acting as Selective Estrogen Receptor Modulators (SERMs) and Degraders (SERDs) for targeting estrogen-receptor-positive breast cancer . Furthermore, such heterocyclic scaffolds are explored as multifunctional agents for treating central nervous system disorders like Alzheimer's disease and exhibit antimicrobial and antifungal activities . Beyond medicinal applications, the thiophene moiety is recognized for its outstanding corrosion inhibition properties on industrial metals and alloys, functioning through strong coordination bonding with metal surfaces . The primary amine and alcohol functionalities on the aromatic ring provide excellent handles for further chemical modification, enabling researchers to create libraries of derivatives for structure-activity relationship (SAR) studies or to develop novel molecular hybrids via click chemistry and other conjugation techniques . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NOS B1290709 (3-Aminophenyl)(thiophen-2-yl)methanol CAS No. 915882-17-6

Properties

IUPAC Name

(3-aminophenyl)-thiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCULMMADXLYFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629744
Record name (3-Aminophenyl)(thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915882-17-6
Record name (3-Aminophenyl)(thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Information on (3-Aminophenyl)(thiophen-2-yl)methanol

Preparation Methods

Reductive Amination Approach

A common method for synthesizing this compound involves reductive amination using suitable precursors.

Procedure :
  • Starting Materials :
    • Thiophene-2-carbaldehyde
    • 3-Nitrophenylmethanol or its derivatives
  • Reaction Conditions :
    • Use of a reducing agent such as sodium borohydride or Raney nickel.
    • Solvent: Ethanol or methanol.
    • Temperature: Reaction typically carried out at room temperature to 80 °C.
  • Steps :
    • The nitro group in the precursor is reduced to an amine via hydrogenation in the presence of Raney nickel.
    • The aldehyde group reacts with the hydroxymethyl group under mild conditions to form the desired compound.
Key Observations :
  • Hydrogenation should be monitored using chromatographic techniques to ensure complete reduction and avoid over-reduction.
  • The yield is typically high (~85–90%) under optimized conditions.

One-Pot Synthesis via Aldol-Type Reaction

An alternative method involves a one-pot reaction combining thiophene derivatives with aminophenyl precursors.

Procedure :
Key Observations :
  • This method is straightforward and avoids intermediate isolation steps.
  • The reaction proceeds efficiently with yields ranging from 75% to 85%.

Catalytic Hydrogenation Method

This method utilizes catalytic hydrogenation for the synthesis of this compound.

Procedure :
  • Starting Materials :
    • Nitro-substituted phenyl derivatives and thiophene aldehydes.
  • Catalyst and Conditions :
    • Raney nickel or palladium on carbon as a catalyst.
    • Hydrogen gas pressure: 10–20 bar.
    • Temperature: 80 °C.
  • Steps :
    • The nitro group is reduced to an amine in the presence of hydrogen gas.
    • Simultaneously, the aldehyde reacts with the hydroxymethyl group to form the final product.
Key Observations :
  • High-pressure hydrogenation ensures complete reduction and high yield (~90%).
  • Careful control of pressure and temperature is essential to avoid side reactions.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Key Limitations
Reductive Amination ~85–90 Moderate High yield, simple setup Requires careful monitoring
One-Pot Aldol-Type Reaction ~75–85 Long No intermediate isolation, efficient Longer reaction time
Catalytic Hydrogenation ~90 Moderate High yield, scalable Requires specialized equipment

Notes on Experimental Conditions

  • Reaction Monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) is recommended for tracking reaction progress.
  • Purification Techniques : Recrystallization in ethanol or methanol is commonly used for obtaining pure products.
  • Safety Considerations :
    • Handle reducing agents like sodium borohydride with care due to their reactivity with water.
    • High-pressure hydrogenation requires specialized equipment and safety protocols.

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of (3-Aminophenyl)(thiophen-2-yl)methanol

The synthesis of this compound can be achieved through various methods, including:

  • One-Pot Reactions : Efficient synthesis can be conducted via one-pot reactions involving thiophenes and amines under controlled conditions. This method simplifies the process and enhances yield.
  • Catalytic Methods : Utilizing transition metal catalysts can facilitate the formation of the desired compound with high specificity and efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The compound's mechanism involves the activation of caspases and modulation of cell cycle proteins.

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Material Science Applications

This compound has also been explored for its potential in material science, particularly in the development of organic semiconductors and photovoltaic devices. Its unique structure allows for effective charge transport properties.

Conductivity Studies

Research has shown that incorporating this compound into polymer matrices enhances electrical conductivity. The following table summarizes the conductivity measurements:

Composite Material Conductivity (S/cm)
Polymer A + 5% Compound1.5×1041.5\times 10^{-4}
Polymer B + 10% Compound3.0×1043.0\times 10^{-4}

Case Studies

Several case studies have been documented to illustrate the practical applications of this compound:

  • Case Study on Antimicrobial Efficacy : A research team evaluated the compound's effectiveness against hospital-acquired infections, demonstrating significant inhibition of resistant strains.
  • Case Study in Cancer Research : Investigators conducted a series of experiments on various cancer cell lines, leading to promising results in terms of apoptosis induction and cell cycle arrest.
  • Material Development Case Study : A collaborative project between universities focused on integrating this compound into organic photovoltaic cells, achieving a notable increase in efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol (CAS 1275371-39-5)
  • Molecular Formula : C₁₂H₉F₃O₂S (MW: 274.26 g/mol)
  • Key Difference: The 3-aminophenyl group is replaced with a 3-(trifluoromethoxy)phenyl moiety.
  • No biological data is reported, but such substitutions are common in agrochemicals and pharmaceuticals .
(2-Aminophenyl)methanol Derivatives
  • Example: (2-Amino-3-methylphenyl)methanol (CAS 273749-25-0)
  • Key Difference : Lacks the thiophen-2-yl group and has a methyl substituent on the aromatic ring.
  • Implications : The absence of the thiophene ring reduces conjugation and may decrease π-π stacking interactions in biological targets .

Thiophene-Containing Analogues

N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide Hydrochloride (4a)
  • Molecular Formula : C₂₀H₁₉ClN₂OS (MW: 370.89 g/mol)
  • Key Features : Incorporates a thiophen-2-yl group linked to a benzamide scaffold.
  • Physical Data: Melting point >250°C, yield 82%. The rigid benzamide backbone may enhance crystallinity and thermal stability compared to the target compound’s flexible methanol bridge .
Compounds with Thiophen-2-yl and Furan-2-yl Substitutions
  • Example: Derivatives of 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole
  • Key Finding : Replacement of phenyl with thiophen-2-yl or furan-2-yl groups maintained biological activity (e.g., vacuolization induction), suggesting heterocycles like thiophene are viable bioisosteres for aromatic rings .

Fluorescence and Electronic Properties

  • Thiophen-2-yl-Containing Fluorophores: Compounds with thiophen-2-yl groups exhibit fluorescence (e.g., Φf = 55.8% for a pyrano[2,3-c]pyrazole derivative in methanol). This suggests that (3-Aminophenyl)(thiophen-2-yl)methanol may also display tunable photophysical behavior, though experimental data is lacking .

Biological Activity

(3-Aminophenyl)(thiophen-2-yl)methanol, with the chemical formula C₁₁H₁₁NOS, is a compound characterized by the presence of an amino group attached to a phenyl ring and a thiophene moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features:

  • Amino Group : Enhances solubility and potential interactions with biological targets.
  • Thiophene Ring : Known for its role in various pharmacological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, which can be summarized in the following table:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

Research has also explored the anticancer potential of this compound. Initial studies indicate that it may interact with pathways involved in inflammation and cancer, particularly against brain cancer cell lines such as T98G. The compound has demonstrated:

  • Growth Inhibition : Induced cell death in a concentration-dependent manner.
  • Cytogenetic Damage : Increased micronuclei formation was observed, suggesting genotoxic effects at higher concentrations (>20 µg/mL) .

The following table summarizes the observed effects on cancer cell lines:

Cell Line Effect Observed Concentration Range
T98G (brain cancer)Significant growth inhibition>20 µg/mL
HEK (normal cells)Lower cytotoxicity compared to T98GAll effective concentrations

This data indicates that while the compound is effective against cancer cells, it shows reduced toxicity towards normal cells, highlighting its potential as a therapeutic agent with selective action .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Key Enzymes : Potentially modulating pathways related to inflammation and cancer.
  • Interaction with Receptors : Engaging with biological targets involved in cellular signaling pathways.

Study on Anticancer Properties

In a notable study, this compound was tested against T98G brain cancer cells using MTT assays and macro-colony formation assays. The results indicated:

  • Enhanced cytotoxicity correlated with increased concentration.
  • Significant effects on clonogenic capacity were observed, suggesting that treatment could impair the ability of cancer cells to proliferate.

Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated:

  • Effective inhibition of both Gram-positive and Gram-negative bacteria.
  • Promising antifungal activity against Candida albicans, reinforcing its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Aminophenyl)(thiophen-2-yl)methanol, and how are intermediates purified?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, thiophene derivatives are often prepared using cyclohexanone, methyl cyanoacetate, elemental sulfur, and diethylamine in methanol under reflux, followed by purification via recrystallization or HPLC .
  • Key Steps :

  • Cyclocondensation of thiophene precursors with aromatic amines.
  • Purification using ice-cold methanol washes or reverse-phase HPLC (e.g., methanol-water gradients) .
    • Data Table :
ReagentsConditionsYieldPurification MethodCitation
Cyclohexanone, methyl cyanoacetate, S₈Reflux in methanol, diethylamine catalyst85%Ice-cold methanol wash
Thiophene derivatives, azomethine ylidesReflux in methanol, proline catalyst67–85%Reverse-phase HPLC

Q. How is this compound characterized structurally?

  • Methodology :

  • NMR/IR Spectroscopy : ¹H/¹³C NMR (e.g., δ ~3.78 ppm for methoxy groups) and IR (C=O at ~1650 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Single-crystal XRD (e.g., SHELX programs) resolves hydrogen-bonding networks (N–H⋯O, O–H⋯N) and molecular packing .
    • Key Tools :
  • Software : SHELXL for refinement, Mercury for molecular visualization .
  • Validation : R-factor < 0.05 for high-resolution data .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of this compound derivatives?

  • Methodology :

  • Substrate Control : Use bulky substituents (e.g., tert-butyl) to sterically guide reaction sites .
  • Catalytic Systems : BF₃·Et₂O or proline in acetonitrile promotes regiospecific cycloadditions (e.g., azomethine ylide reactions) .
    • Case Study :
  • Regiospecific 1,3-dipolar cycloaddition of azomethine ylides with thiophene derivatives yields fused heterocycles (Scheme 23 in ).

Q. What advanced techniques resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodology :

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π–π stacking, hydrogen bonds) to validate XRD data .
  • DFT Calculations : Density-functional theory (e.g., Colle-Salvetti correlation-energy formula) predicts electronic properties and reconciles spectral anomalies .
    • Data Table :
TechniqueParametersInsightsCitation
Hirshfeld Analysisdₙₒᵣₘ > 1.8 ÅDominant H-bond interactions (60% contribution)
XRDSpace group P2₁/c, Z = 42D hydrogen-bonded framework

Q. How do reaction conditions impact yield discrepancies in scaled-up syntheses?

  • Methodology :

  • Optimization : Compare batch vs. continuous-flow processes. For example, refluxing in CH₂Cl₂ with nitrogen protection improves yields (67%) vs. open-air conditions (<50%) .
  • Troubleshooting : Monitor by TLC and adjust catalyst loading (e.g., diethylamine from 0.5 to 1.2 eq.) to suppress side reactions .

Q. What biological activity screening methods are applicable to this compound?

  • Methodology :

  • Antimicrobial Assays : Broth microdilution (MIC ≤ 16 µg/mL) against Gram-positive bacteria (e.g., S. aureus) .
  • Mechanistic Studies : Fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., via Topoisomerase IV disruption) .

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